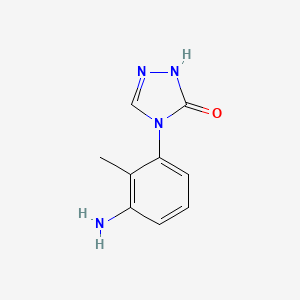
5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride
Übersicht
Beschreibung
The compound “5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine and certain antiviral drugs . The “5-(2-Hydroxyethyl)” indicates a hydroxyethyl group attached to the 5th carbon of the pyrimidine ring. The “1,2-dihydropyrimidin-2-one” suggests a hydrogenated pyrimidine ring with a carbonyl group at the 2nd position .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
A Novel Method for Synthesis of Derivatives A novel synthesis method for 5-acyl-1,2-dihydropyrimidin-2-ones has been established, involving N-[(1-acetoxy-2,2,2-trichloro)ethyl]ureas and Na-enolates of 1,3-diketones or β-oxoesters, resulting in the formation of 5-acyl-4-trichloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones. This process includes heterocyclization–dehydration of oxoalkylureas and the elimination of CHCl3 to yield the target compounds (Fesenko et al., 2010).
Creation of 5-Arylsulfonyl-Substituted Derivatives A four-step synthesis method for 5-arylsulfonyl-substituted 1,2-dihydropyrimidin-2-ones has been developed. The process involves N-[(1-acetoxy-2,2,2-trichloro)ethyl]ureas and sodium enolates of α-arylsulfonylketones, leading to 5-arylsulfonyl-4-trichloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, which, upon exposure to strong bases, eliminate CHCl3, forming the target compounds (Fesenko & Shutalev, 2010).
Methodology for 5-Functionalized Derivatives A novel methodology for synthesizing 5-acyl- and 5-arylsulfonyl-1,2-dihydropyrimidin-2-ones/imines has been introduced, using N-[(1-acetoxy-2,2,2-trichloro)ethyl]-ureas and Na-enolates, followed by heterocyclization–dehydration. The process also includes the synthesis of 5-acyl-1,2-dihydropyrimidin-2-imines starting from N-[(1-acetoxy-2,2,2-trichloro)ethyl]-N′-guanidine (Solovyev et al., 2018).
Biological Activity and Medicinal Chemistry
Overview of Biological Activities 5-Functionally substituted 3,4-dihydropyrimidin-2-ones and analogs like 2-thiones and 2-imines have shown a variety of biological activities. This review summarizes the data on these compounds, discussing their pharmacological profiles, potential uses in medicine, and routes for further structural modification (Shkurko et al., 2016).
Synthesis and Evaluation of Antimicrobial Derivatives The synthesis of dihydropyrimidin-2(1H)-one derivatives has been explored, highlighting their broad biological activities, especially as antibacterial, antiviral, and anticancer agents. The study includes synthesis, characterizing compounds through spectroscopy, and assessing their in vitro antibacterial and antifungal activities (Al-Juboori, 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. Some similar compounds can form combustible dust concentrations in air and may produce irritating gases and vapors when heated .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It shares structural similarities with thiamine (vitamin b1), which is known to play a crucial role in the regulation of basic metabolism . Thiamine acts as a coenzyme for many enzymes, most of which occur in prokaryotes . In eukaryotes, including humans, thiamine-dependent enzymes like pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes, as well as transketolase, are present .
Biochemical Pathways
Thiamine plays a special role in the body as a coenzyme necessary for the metabolism of carbohydrates, fats, and proteins . It also participates in cellular respiration and oxidation of fatty acids . If “5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride” interacts with the same biochemical pathways as thiamine, it may affect these metabolic processes.
Result of Action
Thiamine is known to ensure the proper functioning of the central and peripheral nervous system, where it is involved in neurotransmitter synthesis . Its deficiency leads to mitochondrial dysfunction, lactate and pyruvate accumulation, and consequently to focal thalamic degeneration .
Biochemische Analyse
Biochemical Properties
5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase EaEst2, a thermotolerant biocatalyst derived from Exiguobacterium antarcticum . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact intracellular pH regulation, cellular migration, and apoptosis in human cervical cancer cells . These effects are mediated through interactions with specific cellular proteins and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with hydroxyethylthiazole kinase in Bacillus subtilis, influencing its activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can change over time. For example, its impact on cellular processes such as apoptosis and migration may vary depending on the duration of exposure . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes related to the malate-aspartate shuttle, impacting acetyl-CoA metabolism . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytosol and interact with specific proteins involved in energy metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-2-1-5-3-7-6(10)8-4-5;/h3-4,9H,1-2H2,(H,7,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDSAEFSZNOIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


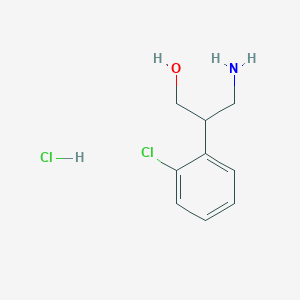
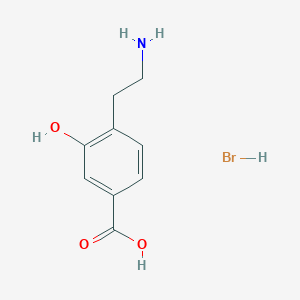
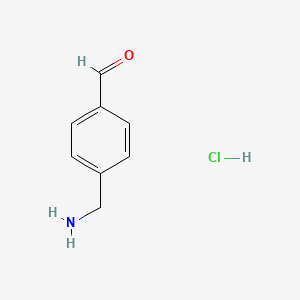
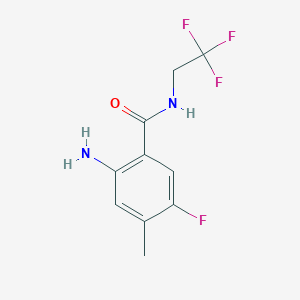



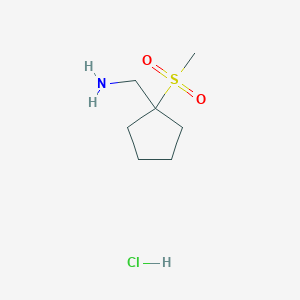


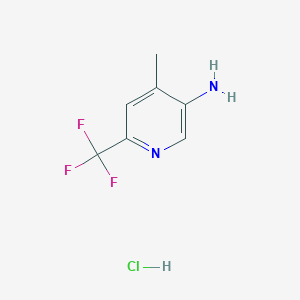
![4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1382381.png)
